

Application of Sotorasib (AMG 510) in KRAS G12C-Mutated Lung Cancer Research

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Compound of Interest

Compound Name: LP-65

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Introduction

Mutations in the KRAS gene are among the most common oncogenic drivers in non-small cell lung cancer (NSCLC), with the KRAS G12C mutation being present in approximately 13% of lung adenocarcinomas.[1][2][3] For decades, KRAS was considered an "undruggable" target.[4][5] The development of Sotorasib (formerly AMG 510), a first-in-class, irreversible small molecule inhibitor of KRAS G12C, represents a significant breakthrough in the treatment of this patient population.[3][6] Sotorasib specifically and irreversibly inhibits KRAS p.G12C, providing a valuable tool for both basic and clinical research in lung cancer.[7]

This document provides detailed application notes and protocols for the use of Sotorasib in lung cancer research, aimed at facilitating its effective use in preclinical and translational studies.

Mechanism of Action

Sotorasib exerts its therapeutic effect by covalently binding to the unique cysteine residue of the KRAS G12C mutant protein.[4][8] This irreversible binding locks the KRAS G12C protein in an inactive, GDP-bound state.[4][8] By trapping KRAS G12C in this inactive conformation, Sotorasib prevents the exchange of GDP for GTP, a critical step for KRAS activation.[4] Consequently, the downstream signaling pathways that are aberrantly activated by the KRAS G12C mutation, primarily the MAPK/ERK and PI3K/AKT pathways, are inhibited.[8][9] This

leads to the suppression of cancer cell proliferation, growth, and survival, and can induce apoptosis.[8][10] A key feature of Sotorasib is its high selectivity for the KRAS G12C mutant, with no inhibitory effect on wild-type KRAS, which minimizes off-target effects.[10][11]

Data Presentation

Preclinical Activity of Sotorasib

Parameter	Cell Line	Value	Reference
IC ₅₀ (Cell Viability)	NCI-H358 (KRAS G12C)	7 nM	(Canon et al., Nature, 2019)
Tumor Growth Inhibition	MIA PaCa-2 (KRAS G12C Xenograft)	>90% at 100 mg/kg, daily	(Canon et al., Nature, 2019)

Clinical Efficacy of Sotorasib in NSCLC (CodeBreakK 100 Phase 2 Trial)

Parameter	Value	Reference
Objective Response Rate (ORR)	37.1%	[12][13]
Disease Control Rate (DCR)	80.6%	[12][13]
Median Progression-Free Survival (PFS)	6.8 months	[7][13]
Median Overall Survival (OS)	12.5 months	[12]
Median Duration of Response (DoR)	11.1 months	[12]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sotorasib in KRAS G12C-mutated lung cancer cell lines.

Materials:

- KRAS G12C-mutated lung cancer cell lines (e.g., NCI-H358, NCI-H2122)
- Wild-type KRAS lung cancer cell lines (e.g., A549) as a negative control
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Sotorasib (dissolved in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- Luminometer

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of Sotorasib in complete culture medium. The final concentrations should range from picomolar to micromolar. Include a DMSO-only control.
- Remove the overnight culture medium from the cells and add 100 µL of the Sotorasib dilutions to the respective wells.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- After incubation, bring the plate to room temperature for 30 minutes.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the DMSO control and plot the results against the logarithm of the Sotorasib concentration to determine the IC₅₀ value using a non-linear

regression curve fit.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of Sotorasib on the phosphorylation of key proteins in the MAPK and PI3K/AKT signaling pathways.

Materials:

- KRAS G12C-mutated lung cancer cells
- Sotorasib
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Western blot transfer system
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies against: p-ERK1/2, total ERK1/2, p-AKT, total AKT, and a loading control (e.g., GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.

- Treat the cells with various concentrations of Sotorasib (and a DMSO control) for a specified time (e.g., 2, 6, or 24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling with Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities to determine the relative phosphorylation levels.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Sotorasib in a mouse xenograft model of KRAS G12C-mutated lung cancer.

Materials:

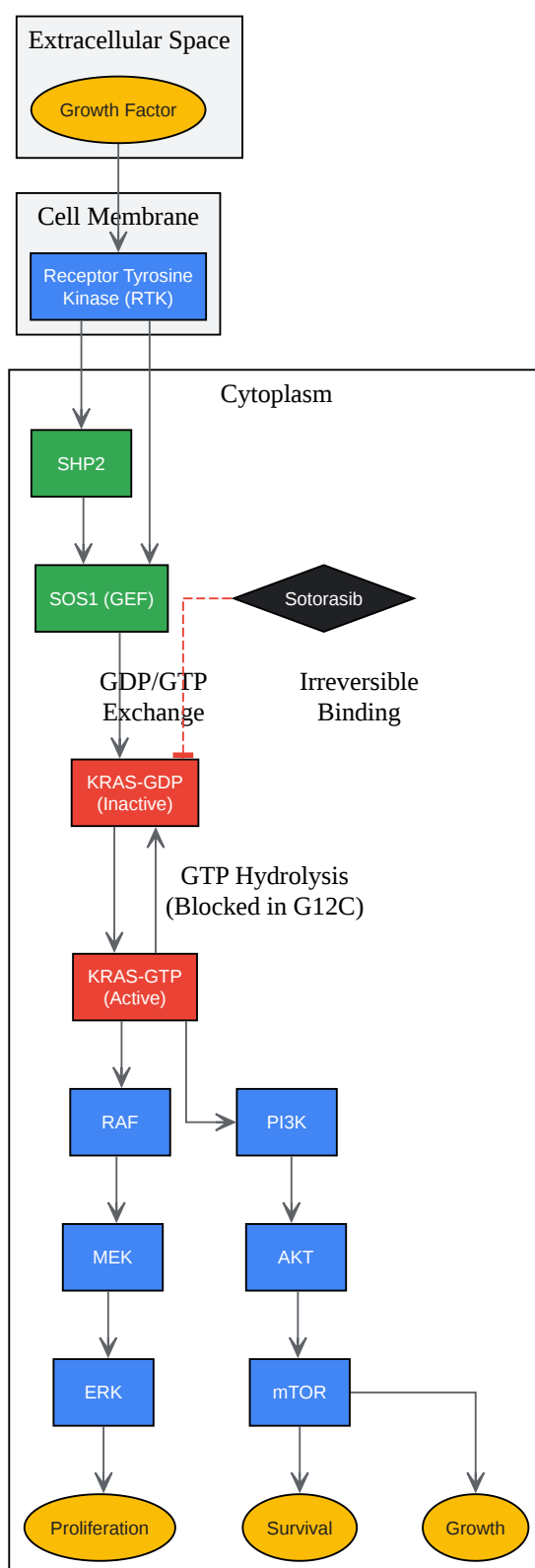
- Immunocompromised mice (e.g., nude or NSG mice)
- KRAS G12C-mutated lung cancer cells (e.g., NCI-H358)
- Matrigel (optional)

- Sotorasib formulation for oral gavage
- Vehicle control (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Animal balance

Procedure:

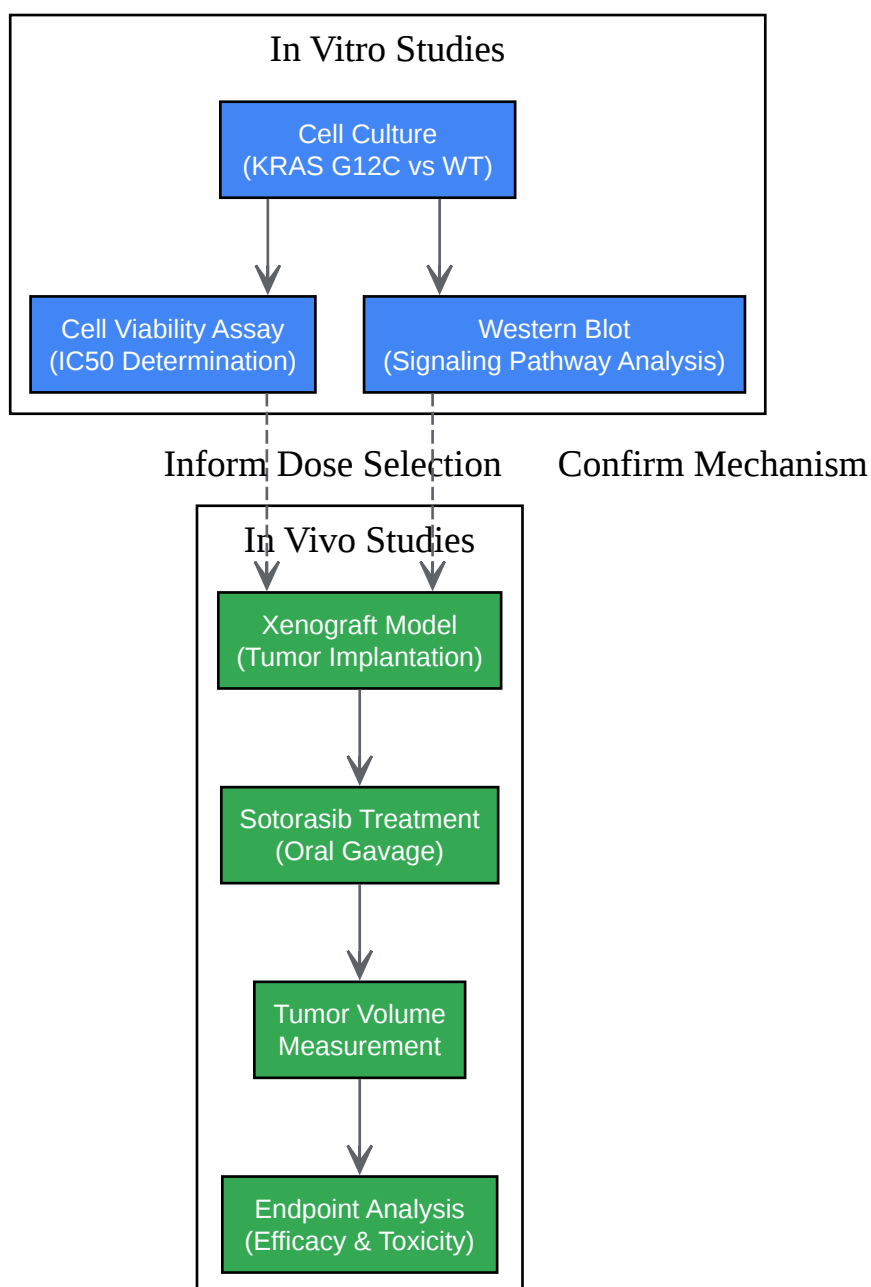
- Subcutaneously inject a suspension of lung cancer cells (e.g., 5×10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer Sotorasib (e.g., 100 mg/kg) or vehicle control to the mice daily by oral gavage.
- Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a humane endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
- Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Visualizations



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Caption: KRAS G12C Signaling Pathway and Sotorasib Inhibition.



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Caption: Preclinical Experimental Workflow for Sotorasib Evaluation.

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